

# Loratadine-d5: Comprehensive Safety Data Sheet (SDS) and Bioanalytical Handling Guide

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## Compound of Interest

Compound Name: Loratadine-d5

CAS No.: 1794752-42-3

Cat. No.: B586658

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper & Laboratory Protocol

## Molecular Rationale: The Role of Loratadine-d5 in Bioanalysis

Loratadine is a non-sedating antihistamine that functions as a selective inverse agonist of peripheral histamine H1 receptors ( $K_i = 35 \text{ nM}$ )[1]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring, accurately quantifying loratadine in complex biological matrices (e.g., plasma, serum) is challenging due to matrix effects and ion suppression.

To establish a self-validating analytical system, **1** is universally employed as a stable isotope-labeled internal standard (IS)[1]. The incorporation of five deuterium atoms yields a mass shift of +5 Da compared to native loratadine[1].

Expert Insight (Causality of the Mass Shift): Native loratadine contains a chlorine atom, which naturally exists as  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes, creating a pronounced M+2 isotopic peak. If an IS with a smaller mass shift (e.g., +3 Da) were used, the native drug's heavy isotopes could bleed

into the IS detection channel (isotopic cross-talk). The +5 Da shift ensures the precursor ion of **Loratadine-d5** (m/z 388.1) is completely isolated from native Loratadine (m/z 383.1), guaranteeing absolute signal specificity[2]. Furthermore, because the deuterium atoms are bound to carbon rather than heteroatoms, they are non-exchangeable in protic solvents, ensuring isotopic stability during extraction.

## Safety Data Sheet (SDS) and Laboratory Handling

Despite its utility as an analytical tracer, **Loratadine-d5** is a biologically active compound and must be handled with rigorous safety protocols. According to its [3](#), the compound presents specific occupational hazards[3].

### Hazard Identification & First Aid

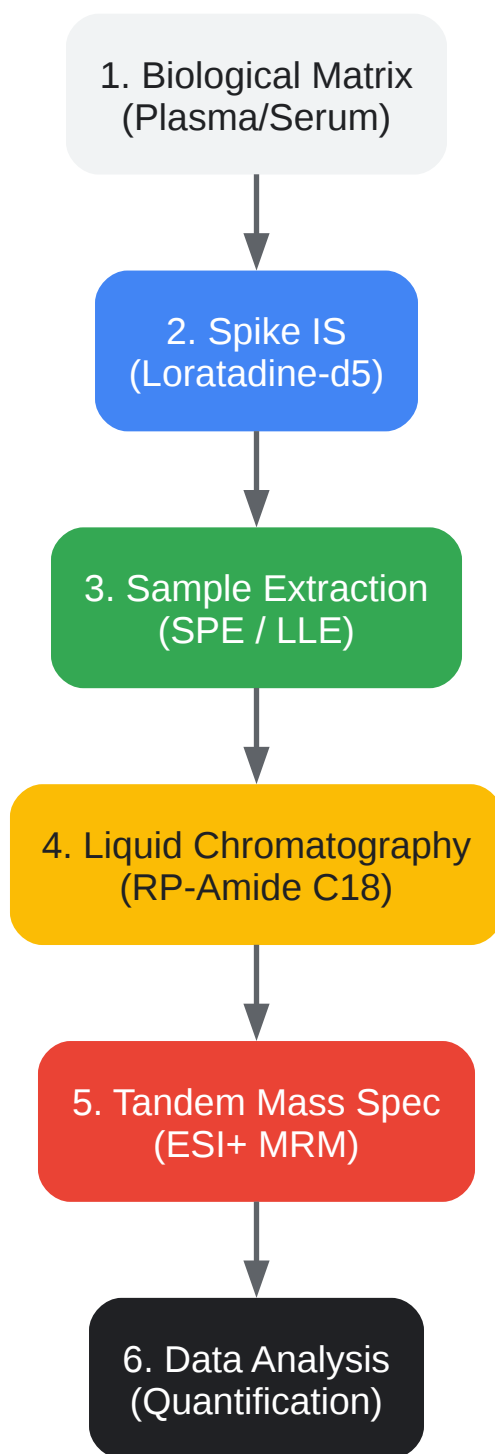
- Skin Contact: Causes skin irritation (Category 2). Wash the affected area with plenty of soap and water[3].
- Eye Contact: Causes serious eye irritation (Category 2). Flush eyes with plenty of water for at least 15 minutes and remove contact lenses if present[3].
- Inhalation: May cause respiratory irritation (STOT SE, Category 3). Move the victim to fresh air and keep at rest[3].

### PPE and Storage Protocols

Personnel must wear nitrile gloves, safety goggles, and a laboratory coat. All weighing and dissolution of the dry powder must be performed within a certified chemical fume hood to prevent inhalation of aerosolized particulates[3]. For long-term stability, stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for 1 month)[4].

## Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, the bioanalytical workflow is designed as a self-validating system. By spiking **Loratadine-d5** into the biological matrix at the very beginning of the protocol, any subsequent losses during extraction or variations in mass spectrometric ionization are proportionally mirrored in both the analyte and the IS.



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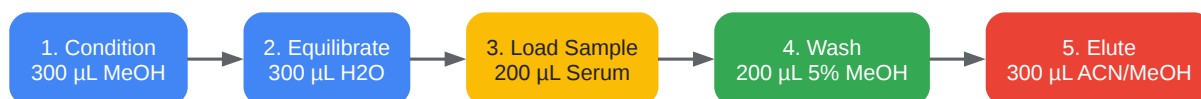
LC-MS/MS bioanalytical workflow using **Loratadine-d5** internal standard.

## Solid-Phase Extraction (SPE) Workflow

Solid-phase extraction (SPE) is prioritized over simple protein precipitation to eliminate phospholipid-induced ion suppression in the ESI source. The following protocol utilizes HLB (Hydrophilic-Lipophilic Balance) SPE cartridges[2].

Step-by-Step SPE Protocol:

- Conditioning: Pass 300  $\mu$ L of Methanol through the cartridge. (Causality: Solvates the polymeric sorbent bed, activating the hydrophobic binding sites)[2].
- Equilibration: Pass 300  $\mu$ L of LC-MS grade H<sub>2</sub>O. (Causality: Prepares the sorbent environment to receive the aqueous serum sample without precipitating proteins)[2].
- Loading: Load 200  $\mu$ L of diluted serum pre-spiked with **Loratadine-d5**. (Causality: Analytes bind tightly to the sorbent via hydrophobic interactions)[2].
- Washing: Wash with 200  $\mu$ L of 5% Methanol in H<sub>2</sub>O. (Causality: This specific concentration is strong enough to wash away polar matrix interferences and salts, but too weak to disrupt the hydrophobic bonds holding the loratadine molecules)[2].
- Elution: Elute with 300  $\mu$ L of 50/50 Acetonitrile/Methanol, applied twice. (Causality: The high organic content completely disrupts the hydrophobic interactions, quantitatively releasing both Loratadine and **Loratadine-d5**)[2].
- Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase for injection[5].



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Solid-Phase Extraction (SPE) step-by-step protocol for **Loratadine-d5**.

## Chromatographic and Mass Spectrometric Conditions

Separation is achieved using an RP-Amide column (e.g., Ascentis Express 2.7  $\mu\text{m}$ , 10 cm x 2.1 cm) maintained at 40°C[2]. The mobile phase consists of a gradient of 5 mM ammonium acetate with 0.1% acetic acid in water (Mobile Phase A) and 95% acetonitrile (Mobile Phase B) [2].

Expert Insight (Causality of Mobile Phase): The acidic modifier (acetic acid) ensures that the basic piperidine nitrogen of loratadine remains fully protonated  $[M+H]^+$ , maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) mode[2].

## Data Presentation

Table 1: Physicochemical Properties & Storage

Property	Value
Chemical Formula	<b>C22H18CID5N2O2</b> [1]
Molecular Weight	387.9 g/mol [1]
Isotopic Purity	$\geq 99\%$ deuterated forms (d1-d5)[1]
Solubility	DMF: 30 mg/mL, DMSO: 25 mg/mL, EtOH: 30 mg/mL[1]

| Optimal Storage | -80°C (6 months) or -20°C (1 month)[4] |

Table 2: GHS Hazard Classifications

Hazard Class	Category	H-Statement	Precautionary Measure
Skin Corrosion/Irritation	<b>Category 2</b>	<b>H315: Causes skin irritation</b> [3]	<b>P280: Wear protective gloves/clothing</b> [3]
Serious Eye Damage	Category 2	H319: Causes serious eye irritation[3]	P305+P351+P338: Rinse cautiously with water[3]

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] | P261: Avoid breathing dust/fume/gas[3] |

Table 3: LC-MS/MS MRM Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Retention Time (min)
Loratadine	383.1	337.2	~30	10.51[2]

| **Loratadine-d5** (IS) | 388.1 | 337.2 | 30 | 10.51[2] |

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## Sources

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